molecular formula C22H20ClN3S B2656154 (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450353-18-1

(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No. B2656154
CAS RN: 450353-18-1
M. Wt: 393.93
InChI Key: OABJZIMHNRCXQY-QGOAFFKASA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many pharmacologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole ring and the various substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, the nitrile group, and the thiazole ring would all contribute to its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, also known as (E)-3-((4-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile:

Antiviral Applications

This compound has shown potential in inhibiting the replication of various viruses. Its structure allows it to interfere with viral RNA synthesis, making it a candidate for developing treatments against viral infections such as respiratory syncytial virus (RSV) and influenza .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells. Its ability to disrupt cell signaling pathways that are crucial for cancer cell survival makes it a promising candidate for anticancer drug development. Studies have shown its efficacy against breast cancer and melanoma cell lines .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antibacterial Activity

This compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics to combat resistant bacterial strains .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Properties

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .

Antifungal Applications

Research has demonstrated that this compound is effective against various fungal pathogens. Its ability to disrupt fungal cell membrane integrity makes it a potential antifungal agent for treating infections caused by Candida and Aspergillus species .

Bioconjugation Chemistry

The compound’s unique structure allows it to be used in bioconjugation chemistry. It can be conjugated with various biomolecules, such as proteins and peptides, for targeted drug delivery and diagnostic applications .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many thiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)11-16-3-5-17(6-4-16)21-14-27-22(26-21)18(12-24)13-25-20-9-7-19(23)8-10-20/h3-10,13-15,25H,11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABJZIMHNRCXQY-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

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